Cyclophilin A Binding Specificity
X-ray crystallography of cyclophilin A complexed with Ser-Pro, His-Pro, and Gly-Pro dipeptides (PDB entries 3CYH, 4CYH, 5CYH) reveals identical overall molecular conformation and binding of the dipeptides, but substantial differences in hydrogen bonding between the carboxyl terminus and Arg55, the side chain conformation of Arg55, and water binding at the active site [1]. These differences imply that dipeptides may not be substrates but competitive inhibitors of peptidyl-prolyl cis-trans isomerases, or that dipeptides are subject to different catalytic mechanisms from tetrapeptides [1].
| Evidence Dimension | Hydrogen bonding pattern and active site water binding |
|---|---|
| Target Compound Data | Ser-Pro dipeptide (H-Ser-Pro-OH) exhibits specific hydrogen bonding with Arg55 and distinct water binding at active site |
| Comparator Or Baseline | His-Pro and Gly-Pro dipeptides; all three share same molecular conformation and overall binding mode to cyclophilin A |
| Quantified Difference | Qualitative structural differences in Arg55 hydrogen bonding, side chain conformation, and water binding; exact energetic differences not quantified in primary reference |
| Conditions | X-ray crystallography, resolution 1.90 Å (3CYH for Ser-Pro complex) |
Why This Matters
For researchers studying cyclophilin A structure-function relationships or developing isomerase inhibitors, the choice of dipeptide ligand directly affects observed active site interactions, precluding interchangeable use.
- [1] Zhao, Y., & Ke, H. (1996). Mechanistic implication of crystal structures of the cyclophilin-dipeptide complexes. Biochemistry, 35(23), 7362-7368. DOI: 10.1021/bi960278x View Source
